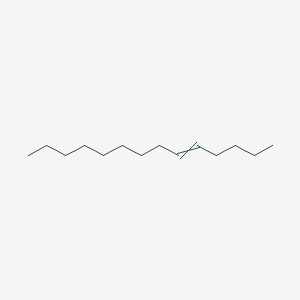
Tetradec-9-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradec-9-ene is an unbranched fourteen-carbon alkene with a double bond between the ninth and tenth carbon atoms. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Tetradec-9-ene can be synthesized through various methods, including the catalytic hydrogenation of tetradec-9-yne. This process involves the use of a palladium catalyst under hydrogen gas to convert the alkyne to an alkene. Another method involves the dehydration of tetradecan-9-ol using a strong acid like sulfuric acid, which removes water to form the double bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules in the presence of a catalyst to form longer-chain alkenes, including this compound. The reaction conditions typically include high pressure and temperature, along with a suitable catalyst such as a Ziegler-Natta catalyst.
化学反応の分析
Types of Reactions: Tetradec-9-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tetradecan-9-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to tetradecane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Tetradecan-9-one.
Reduction: Tetradecane.
Halogenation: 9,10-dichlorotetradecane or 9,10-dibromotetradecane.
科学的研究の応用
Tetradec-9-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including alcohols, ketones, and polymers.
Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as a precursor for bioactive compounds.
Industry: It is used in the production of lubricants, surfactants, and plasticizers. Additionally, it serves as a monomer in the polymerization process to create high molecular weight polymers.
作用機序
The mechanism of action of tetradec-9-ene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. In reduction reactions, the double bond is hydrogenated to form a single bond, converting the alkene to an alkane.
類似化合物との比較
1-Tetradecene: An unbranched fourteen-carbon alkene with a double bond between the first and second carbon atoms.
2-Tetradecene: An unbranched fourteen-carbon alkene with a double bond between the second and third carbon atoms.
3-Tetradecene: An unbranched fourteen-carbon alkene with a double bond between the third and fourth carbon atoms.
Uniqueness of Tetradec-9-ene: this compound is unique due to the position of its double bond, which influences its reactivity and the types of reactions it can undergo. The location of the double bond in the middle of the carbon chain allows for more symmetrical reactions and can lead to different products compared to its isomers.
特性
IUPAC Name |
tetradec-5-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFAVVHRQZYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

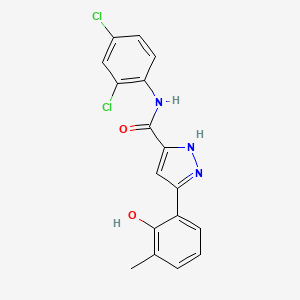
![5-(2-hydroxy-4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14090593.png)
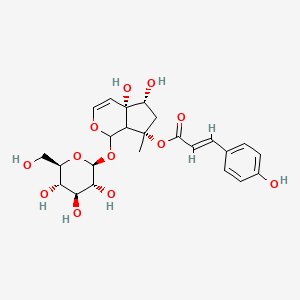
![N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B14090601.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B14090604.png)
![4-Ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14090612.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090618.png)
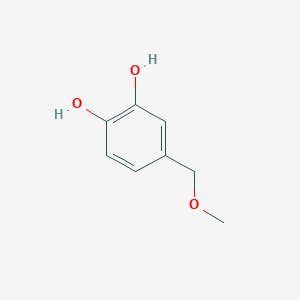
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090634.png)
![1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14090636.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14090638.png)
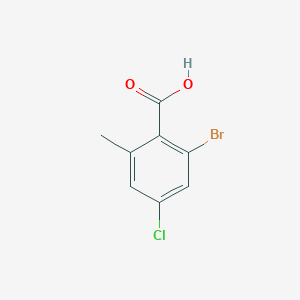
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090646.png)
